molecular formula C6H5F2NOS B6234103 2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde CAS No. 1784357-78-3

2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde

Cat. No. B6234103
CAS RN: 1784357-78-3
M. Wt: 177.2
InChI Key:
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Description

2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde (DFC) is a type of aldehyde that has been studied for its potential applications in scientific research. Its unique chemical structure allows it to be used in various areas, from synthesizing new compounds to studying the biochemical and physiological effects of drugs.

Scientific Research Applications

2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde has been used in a variety of scientific research applications. It has been used as a reagent to synthesize new compounds, including drugs and pharmaceuticals. In addition, it has been used to study the biochemical and physiological effects of drugs. It has also been used in the synthesis of polymers and other materials.

Mechanism of Action

2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde acts as a ligand for certain enzymes, allowing it to bind to them and activate them. This binding process is known as “ligand-receptor” binding. Once the ligand binds to the enzyme, it activates the enzyme and triggers a biochemical reaction. This reaction is then used to study the biochemical and physiological effects of drugs.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of drugs. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which plays a role in memory and learning. In addition, it has been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde has several advantages when used in lab experiments. It is relatively easy to synthesize and can be easily scaled up for larger-scale production. It is also a relatively stable compound, which makes it ideal for long-term storage. However, it has several limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it is not very reactive, which can limit its use in certain applications.

Future Directions

There are several potential future directions for 2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde. It could be used to develop new drugs or pharmaceuticals. It could also be used to study the biochemical and physiological effects of existing drugs. In addition, it could be used to develop new materials and polymers. It could also be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, it could be used to study the effects of chemicals on the human body.

Synthesis Methods

2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde is synthesized through a two-step process. In the first step, an aldehyde is reacted with 1,1-difluoroethyl iodide to form a 1,3-thiazole-4-carbaldehyde intermediate. In the second step, the intermediate is reacted with a base, such as sodium hydroxide, to form this compound. This synthesis method is relatively simple and can be easily scaled up for larger-scale production.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde involves the reaction of 2-bromo-1,1-difluoroethane with thiosemicarbazide followed by oxidation of the resulting thiazole intermediate to form the desired product.", "Starting Materials": [ "2-bromo-1,1-difluoroethane", "thiosemicarbazide", "sodium hydroxide", "hydrogen peroxide", "acetic acid" ], "Reaction": [ "Step 1: Dissolve thiosemicarbazide (1.0 equiv) in ethanol and add 2-bromo-1,1-difluoroethane (1.1 equiv) dropwise with stirring. Heat the reaction mixture at reflux for 12 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the precipitated solid. Wash the solid with ethanol and dry under vacuum to obtain the thiazole intermediate.", "Step 3: Dissolve the thiazole intermediate in acetic acid and add sodium hydroxide (1.5 equiv) dropwise with stirring. Add hydrogen peroxide (1.5 equiv) slowly and continue stirring for 6 hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate. Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product as a yellow solid." ] }

CAS RN

1784357-78-3

Molecular Formula

C6H5F2NOS

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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